2,4,4-Trimethylcyclopentane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4-Trimethylcyclopentane-1-sulfonyl chloride can be synthesized through the oxidative chlorosulfonation of S-alkyl isothiouronium salts obtained from alkyl chlorides . This method involves the use of N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) as a mediator, resulting in moderate to excellent yields . The reaction conditions are mild, making this method attractive for the synthesis of alkyl sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of chlorine water or other chlorinating reagents such as POCl3, PCl5, and SOCl2 . These methods are well-established and provide high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylcyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfonamides.
Substitution: It can undergo nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include primary and secondary amines, organic or inorganic bases, and oxidizing agents . The reaction conditions vary depending on the desired product but generally involve mild temperatures and controlled environments .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonic acids, and other sulfonyl derivatives .
Scientific Research Applications
2,4,4-Trimethylcyclopentane-1-sulfonyl chloride is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a crucial building block in the synthesis of innovative pharmaceutical compounds.
Agrochemical Development: It contributes to the creation of advanced crop protection agents.
Material Science Innovations: Researchers use this compound to engineer novel materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylcyclopentane-1-sulfonyl chloride involves its reactivity with nucleophiles, such as amines, to form sulfonamide derivatives . These reactions typically proceed through a nucleophilic substitution mechanism, where the sulfonyl chloride group is replaced by the nucleophile . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4,4-Trimethylcyclopentane-1-sulfonyl chloride include:
Tosyl chloride (4-methylbenzenesulfonyl chloride): Used in organic synthesis for sulfonation reactions.
Methanesulfonyl chloride: Commonly used in the synthesis of sulfonamides and other derivatives.
Uniqueness
This compound is unique due to its specific molecular structure, which provides distinct reactivity and versatility in various applications . Its ability to form stable sulfonamide derivatives makes it valuable in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C8H15ClO2S |
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Molecular Weight |
210.72 g/mol |
IUPAC Name |
2,4,4-trimethylcyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-6-4-8(2,3)5-7(6)12(9,10)11/h6-7H,4-5H2,1-3H3 |
InChI Key |
GPTVHQAIOPCLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC1S(=O)(=O)Cl)(C)C |
Origin of Product |
United States |
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